3'-Hydroxy Warfarin

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Researchers quantifying warfarin metabolism require authentic 3'-hydroxywarfarin-generic substitution with 4'-, 6-, or 8-hydroxywarfarin is invalid due to distinct CYP isoform origins and divergent clinical correlations. 3'-Hydroxywarfarin is the only hydroxywarfarin retaining significant independent association with INR in multivariate analysis (p=0.0021), outperforming the parent drug. • Validated QTrap LC-MS/MS LOQ of 1 nM, enabling detection at 100-fold lower concentrations than DMS methods. • Distinct enzyme kinetics (Km 45.2±8.7 µM; Vmax 0.12±0.02 pmol/min/pmol P450) for comprehensive CYP phenotyping. • Authentic reference material supplied with full Certificate of Analysis for immediate global dispatch.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 30992-81-5
Cat. No. B565340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxy Warfarin
CAS30992-81-5
Synonyms4-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-2H-1-benzopyran-2-one;  3-(α-Acetonyl-m-hydroxybenzyl)-4-hydroxycoumarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3
InChIKeyDDKYQGKCKYAWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxy Warfarin (CAS 30992-81-5): A Minor Warfarin Hydroxylation Metabolite with Unique Pharmacological and Analytical Differentiation


3'-Hydroxy Warfarin (3'-OH-Warfarin, CAS 30992-81-5) is a minor hydroxylated metabolite of the widely prescribed oral anticoagulant warfarin, formed via cytochrome P450 (CYP)-mediated metabolism [1]. Warfarin itself is administered as a racemic mixture of R- and S-enantiomers, which undergo extensive hepatic oxidation to generate six primary hydroxywarfarin metabolites: 3'-, 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin [2]. Among these, 3'-hydroxywarfarin was the last to be identified and characterized, initially discovered as a novel metabolite produced by the fungus Cunninghamella elegans and subsequently confirmed in mammalian systems [1]. Structurally, it is a 4-hydroxycoumarin derivative bearing a hydroxyl group at the 3' position of the phenylbutyl side chain, which imparts distinct chromatographic and biochemical properties compared to other hydroxywarfarin regioisomers. Unlike the major metabolites 7- and 10-hydroxywarfarin, which are primarily formed by CYP2C9 and CYP3A4 respectively, 3'-hydroxywarfarin is a minor metabolite whose formation is catalyzed by multiple CYP isoforms, making it a sensitive probe for broader hepatic metabolic capacity and a critical reference standard for comprehensive warfarin metabolism studies [2].

Why 3'-Hydroxy Warfarin Cannot Be Substituted by Other Hydroxywarfarin Metabolites in Research and Analytical Applications


Generic substitution among warfarin hydroxylation metabolites is not scientifically valid due to profound differences in their biochemical origins, enzymatic formation kinetics, and clinical correlations. The six hydroxywarfarin regioisomers (3'-, 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin) are generated by distinct CYP isoforms with markedly different substrate affinities and maximal velocities [1]. For instance, the formation of 7-hydroxywarfarin is primarily catalyzed by CYP2C9 with high efficiency, while 10-hydroxywarfarin is predominantly a CYP3A4 product [1]. In contrast, 3'-hydroxywarfarin is formed by multiple CYP enzymes with relatively low catalytic efficiency, rendering it a minor but uniquely informative metabolite that reflects polygenic metabolic activity rather than single-enzyme capacity [2]. Critically, in vivo studies in anticoagulated patients demonstrate that 3'-hydroxywarfarin serum levels correlate with International Normalized Ratio (INR) independently of warfarin itself, and in multivariate analysis, only 3'-hydroxywarfarin retained significant association with INR (p = 0.0021) while warfarin lost association [3]. This differential clinical relevance—where 3'-hydroxywarfarin outperforms the parent drug in multivariate INR prediction—has no parallel among other minor hydroxywarfarins and cannot be replicated by substituting 4'-, 6-, or 8-hydroxywarfarin, for which comparable patient-level outcome data are absent. Consequently, researchers and analytical laboratories requiring a validated biomarker for warfarin response monitoring or a reference standard for comprehensive metabolite profiling must source authentic 3'-hydroxywarfarin specifically.

3'-Hydroxy Warfarin (CAS 30992-81-5): Quantitative Comparative Evidence for Scientific Selection and Procurement


Unique Enzymatic Formation Profile: 3'-Hydroxywarfarin Is a Minor Metabolite Generated by Multiple CYP Isoforms Unlike Major Metabolites

3'-Hydroxywarfarin exhibits a distinct enzymatic formation profile compared to the major warfarin metabolites 7- and 10-hydroxywarfarin. While S-warfarin is predominantly 7-hydroxylated by CYP2C9 and R-warfarin is 10-hydroxylated by CYP3A4, 3'-hydroxywarfarin is formed as a minor metabolite by multiple CYP enzymes including CYP2C9, CYP2C19, CYP1A2, and CYP3A4 [1]. This polygenic formation pathway means that 3'-hydroxywarfarin levels reflect the integrated activity of several hepatic CYP enzymes, whereas 7- and 10-hydroxywarfarin are primarily single-enzyme products. Quantitative enzyme kinetic analysis using human liver microsomes revealed that the apparent Vmax for 3'-hydroxywarfarin formation (0.12 ± 0.02 pmol/min/pmol P450) is approximately 20-fold lower than that for 7-hydroxywarfarin (2.45 ± 0.31 pmol/min/pmol P450) and 10-fold lower than that for 4'-hydroxywarfarin (1.18 ± 0.15 pmol/min/pmol P450) [2]. The Km value for 3'-hydroxywarfarin (45.2 ± 8.7 µM) is intermediate among hydroxywarfarins, being higher than 7-hydroxywarfarin (12.8 ± 2.3 µM) but lower than 8-hydroxywarfarin (78.5 ± 12.4 µM) [2].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Superior INR Correlation in Multivariate Analysis: 3'-Hydroxywarfarin Outperforms Warfarin as a Predictor of Anticoagulation Response

In a clinical study of 133 patients receiving oral anticoagulant therapy (OAT), 3'-hydroxywarfarin demonstrated a unique and statistically significant independent correlation with INR that warfarin itself lacked. While both warfarin and 3'-hydroxywarfarin showed comparable weak univariate correlations with INR (r² = 0.0388 and r² = 0.0362, respectively) in the full cohort, multivariate analysis revealed a striking divergence [1]. When both compounds were entered into a multivariate model to estimate their true contribution to INR, 3'-hydroxywarfarin retained a significant association (p = 0.0021), whereas warfarin lost all statistical significance [1]. Furthermore, in a subgroup of 52 patients monitored from OAT initiation through five consecutive controls (c0-c4), 3'-hydroxywarfarin reached a strong correlation with INR at c4 (r² = 0.2157, p = 0.0005), while warfarin showed a weak and non-significant correlation at the same time point (r² = 0.0549, p = 0.0944) [1]. Notably, the combined assessment of warfarin plus 3'-hydroxywarfarin yielded a stronger correlation with weekly dosage than either compound alone (r² = 0.1114, p < 0.0001, versus r² = 0.0975 for warfarin alone and r² = 0.0381 for 3'-hydroxywarfarin alone) [1].

Clinical Pharmacology Pharmacogenetics Anticoagulation Monitoring

Differential Inhibition of CYP2C9: 3'-Hydroxywarfarin Exhibits Distinct Inhibitory Potency Compared to Other Hydroxywarfarin Metabolites

Hydroxywarfarin metabolites differentially inhibit CYP2C9-mediated S-warfarin metabolism, with 3'-hydroxywarfarin displaying intermediate inhibitory potency among the five hydroxywarfarin regioisomers. Using a P450-Glo luminescence assay with recombinant CYP2C9, the IC50 values for inhibition of CYP2C9 activity were determined for all five racemic hydroxywarfarins [1]. 10-Hydroxywarfarin was the most potent inhibitor with an IC50 of 2.8 ± 0.3 µM, followed by 4'-hydroxywarfarin (IC50 = 5.1 ± 0.6 µM) [1]. 3'-Hydroxywarfarin exhibited an IC50 of 12.4 ± 1.5 µM, which is approximately 4.4-fold less potent than 10-hydroxywarfarin but 2.8-fold more potent than 8-hydroxywarfarin (IC50 = 34.6 ± 4.2 µM) [1]. 7-Hydroxywarfarin, the most abundant plasma metabolite, showed the weakest inhibition with an IC50 of 41.2 ± 5.8 µM [1]. Importantly, 10-hydroxywarfarin displayed approximately 3-fold higher affinity for CYP2C9 than the substrate S-warfarin itself, whereas 3'-hydroxywarfarin bound with lower affinity than the substrate [2]. This differential inhibitory profile across hydroxywarfarins demonstrates that each metabolite possesses a unique capacity to modulate warfarin's own metabolism via product feedback inhibition, with 3'-hydroxywarfarin occupying a distinct position in the inhibitory hierarchy.

Enzyme Inhibition CYP2C9 Drug-Drug Interactions

Analytical Method Performance: 3'-Hydroxywarfarin Quantification Achieves 1 nM LOQ in QTrap LC-MS/MS, Enabling Detection at 100-Fold Lower Concentration Than DMS Method

Analytical method validation studies demonstrate that 3'-hydroxywarfarin can be quantified with a lower limit of quantitation (LOQ) of 1 nM using an LC-MS/MS QTrap method, which represents a 100-fold improvement in sensitivity compared to differential mobility spectrometry (DMS) approaches for the same analyte [1]. This high-sensitivity method, which achieved baseline separation of all six hydroxylated warfarin metabolites (3'-, 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin) in a single 22-minute run, enables detection of 3'-hydroxywarfarin at concentrations as low as 0.324 ng/mL [1]. In contrast, the DMS interface technology (SelexION™) provided an LOQ of 100 nM for the same metabolites but with a significantly shorter run time of 2.8 minutes [1]. For researchers requiring accurate quantification of low-abundance 3'-hydroxywarfarin in biological matrices, the QTrap method's 1 nM LOQ provides the necessary analytical sensitivity, whereas laboratories prioritizing high-throughput screening may consider the DMS method with its 100-fold higher LOQ [1]. Notably, 3'-hydroxywarfarin was included among all six hydroxylated metabolites in this method development and validation, confirming its suitability as a reference standard for comprehensive warfarin metabolite profiling [1]. A separate chiral LC-MS/MS method developed in 2022 achieved relative quantification of 3'-hydroxywarfarin enantiomers in rat plasma with an LLOQ of 1.0 ng/mL for major metabolites, further demonstrating the analytical feasibility of enantioselective monitoring [2].

Analytical Chemistry LC-MS/MS Method Validation

Historical Discovery and Characterization: 3'-Hydroxywarfarin Was the Last Identified Warfarin Hydroxylation Metabolite, Established via Microbial Biotransformation

3'-Hydroxywarfarin was the last of the six primary hydroxylated warfarin metabolites to be identified and characterized, with its discovery reported in 1991 using the fungus Cunninghamella elegans (ATCC 36112) as a microbial model of mammalian metabolism [1]. Prior to this work, 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin had already been established as mammalian metabolites of warfarin, but 3'-hydroxywarfarin remained unreported [1]. The metabolite was isolated from C. elegans cell suspension cultures and characterized by analytical HPLC and spectral comparisons (EI-MS and proton magnetic resonance) with synthetic 3'-hydroxywarfarin [1]. Subsequent studies confirmed that 3'-hydroxywarfarin is also formed by human hepatic CYPs, though as a minor product with relatively low catalytic efficiency compared to major metabolites [2]. This historical context establishes 3'-hydroxywarfarin as a distinct chemical entity whose identification lagged behind other hydroxywarfarins due to its low abundance and the analytical challenges inherent in separating all six structurally similar regioisomers. For researchers requiring a complete set of warfarin metabolite reference standards for method development or metabolic pathway elucidation, 3'-hydroxywarfarin represents a non-substitutable component that completed the full panel of known primary hydroxylated warfarin metabolites.

Microbial Biotransformation Metabolite Identification Natural Product Chemistry

Validated Research and Industrial Application Scenarios for 3'-Hydroxy Warfarin (CAS 30992-81-5)


Clinical Pharmacology and Pharmacogenetics Studies of Warfarin Response Monitoring

3'-Hydroxywarfarin is uniquely suited as a quantitative biomarker in clinical studies investigating warfarin anticoagulation response. As demonstrated in a 133-patient study, 3'-hydroxywarfarin serum levels correlate independently with INR in multivariate analysis (p = 0.0021), whereas warfarin loses statistical significance [1]. In patients monitored from OAT initiation through five consecutive controls, 3'-hydroxywarfarin achieved a strong INR correlation at c4 (r² = 0.2157, p = 0.0005) compared to warfarin's weak and non-significant correlation (r² = 0.0549, p = 0.0944) [1]. This evidence supports the use of 3'-hydroxywarfarin reference standards for developing and validating HPLC or LC-MS/MS assays designed to monitor patient adherence and response to warfarin therapy, particularly in pharmacogenetics studies where CYP2C9 and VKORC1 variants influence warfarin homeostasis [1].

Comprehensive In Vitro Drug Metabolism and CYP Inhibition Studies

3'-Hydroxywarfarin is an essential reference compound for in vitro metabolism studies requiring full characterization of warfarin's metabolic fate. Enzyme kinetic analysis in human liver microsomes has established the formation parameters for 3'-hydroxywarfarin (Km = 45.2 ± 8.7 µM; Vmax = 0.12 ± 0.02 pmol/min/pmol P450), which differ markedly from major metabolites like 7-hydroxywarfarin (Km = 12.8 ± 2.3 µM; Vmax = 2.45 ± 0.31 pmol/min/pmol P450) [2]. Additionally, 3'-hydroxywarfarin displays an IC50 of 12.4 ± 1.5 µM for CYP2C9 inhibition, occupying an intermediate position in the inhibitory hierarchy among hydroxywarfarins, being 4.4-fold less potent than 10-hydroxywarfarin but 3.3-fold more potent than 7-hydroxywarfarin [3]. This distinct inhibitory profile makes 3'-hydroxywarfarin a necessary component for assessing product feedback inhibition and potential drug-drug interactions involving warfarin metabolism [3].

Analytical Method Development and Validation for Warfarin Metabolite Profiling

3'-Hydroxywarfarin is a critical reference standard for developing and validating LC-MS/MS methods for comprehensive warfarin metabolite quantification. Validated methods have achieved an LOQ of 1 nM for 3'-hydroxywarfarin using QTrap LC-MS/MS, enabling detection in biological matrices at concentrations 100-fold lower than DMS-based methods (LOQ = 100 nM) [2]. Furthermore, chiral LC-MS/MS methods developed in 2022 enable enantioselective quantification of 3'-hydroxywarfarin alongside S/R-warfarin and other hydroxywarfarin enantiomers, with validated LLOQs of 1.0 ng/mL for major metabolites [4]. For analytical laboratories, pharmaceutical quality control, and contract research organizations performing warfarin metabolism studies, authentic 3'-hydroxywarfarin reference material is indispensable for achieving accurate calibration, assessing matrix effects, and demonstrating method reproducibility across all six hydroxylated metabolites [2].

Microbial Biotransformation and Natural Product Discovery Research

3'-Hydroxywarfarin serves as a benchmark compound in microbial biotransformation studies aimed at producing mammalian drug metabolites. Its initial discovery using Cunninghamella elegans (ATCC 36112) established this fungus as a reliable microbial model of mammalian metabolism capable of generating the complete panel of warfarin hydroxylation metabolites [5]. Researchers investigating novel biocatalytic routes for metabolite production, studying fungal cytochrome P450 enzymes, or developing preparative-scale biotransformation processes for warfarin metabolites require authenticated 3'-hydroxywarfarin as an analytical standard for product identification and quantification [5]. The compound's characterization via HPLC, EI-MS, and PMR comparisons with synthetic material provides a validated reference for confirming the identity of microbially produced 3'-hydroxywarfarin in future biotransformation studies [5].

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